HexarelinAcetate

Beschreibung

Contextualization within the Growth Hormone Secretagogue (GHS) Peptide Family

Hexarelin (B1671829) is classified as a Growth Hormone Secretagogue (GHS), a class of compounds that stimulate the secretion of growth hormone. wikipedia.org These secretagogues primarily function through two distinct receptor pathways: the Growth Hormone-Releasing Hormone receptor (GHRH-R) and the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor. wikipedia.org

Hexarelin belongs to the family of peptides that act as agonists for the GHSR. wikipedia.orgwikipedia.org It is a structural analog of GHRP-6, developed to exhibit greater chemical stability and potency. particlepeptides.comresearchgate.net Its amino acid sequence is His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2. particlepeptides.comelementsarms.com This unique structure allows it to effectively mimic the action of ghrelin, the natural endogenous ligand for the GHSR, thereby inducing a strong GH release from the pituitary gland. medisearch.iocorepeptides.com Unlike compounds that mimic GHRH, Hexarelin and its counterparts like GHRP-2 and Ipamorelin represent a distinct pathway for modulating GH secretion. wikipedia.org

| Receptor Target | Class | Examples |

|---|---|---|

| Ghrelin/Growth Hormone Secretagogue Receptor (GHSR) | Peptidyl Agonists | Ghrelin, Hexarelin (Examorelin), GHRP-6, GHRP-2, Ipamorelin wikipedia.org |

| Growth Hormone-Releasing Hormone Receptor (GHRH-R) | GHRH Analogs | Sermorelin, Tesamorelin, CJC-1295 wikipedia.org |

Historical Trajectory of Hexarelin Research and its Significance

The scientific journey leading to Hexarelin began in the 1970s with the discovery of met-enkephalin (B1676343) derivatives that could stimulate GH release. medicalantiaging.com This foundational work paved the way for the development of the first generation of Growth Hormone-Releasing Peptides (GHRPs), including GHRP-6. Hexarelin, also known as Examorelin, was subsequently synthesized in the 1990s as a more potent and stable analog of GHRP-6. wikipedia.orgparticlepeptides.comelementsarms.com

Its significance in the research field was quickly established due to its robust and dose-dependent GH-releasing activity, considered among the most potent of the peptidyl GHSs. onlytest.orgnih.gov This potency led to clinical investigations, with Hexarelin reaching Phase II clinical trials for evaluating its utility in conditions such as growth hormone deficiency and congestive heart failure. wikipedia.org Although it was never commercially marketed, its journey through clinical research underscored its powerful biological effects and established it as a critical tool for studying the regulation of GH secretion and the function of the GHSR. wikipedia.org

Evolution of Research Paradigms: Beyond Somatotropic Functions of Hexarelin Acetate (B1210297)

Initial academic focus on Hexarelin was predominantly centered on its somatotropic function—the stimulation of GH release. nih.gov However, a paradigm shift occurred as researchers discovered that Hexarelin's effects were not exclusively mediated by GH. Studies began to reveal direct actions on various peripheral tissues, independent of the growth hormone axis. nih.gov

This evolution was largely driven by the identification of GHS receptors in tissues outside of the brain and pituitary, most notably in the cardiovascular system. nih.govnih.gov Research has demonstrated that Hexarelin can bind to specific cardiac receptors, including GHSR-1a and CD36, to exert direct cardioprotective effects. nih.gov These findings have opened a significant new avenue of investigation, with numerous studies reporting that Hexarelin can improve cardiac function, such as left ventricular ejection fraction (LVEF), without significantly altering systemic vascular resistance. medicalantiaging.comnih.gov

Beyond its cardiovascular implications, the research paradigm has continued to broaden, exploring Hexarelin's potential roles in other non-somatotropic functions. medicalantiaging.com Investigations have highlighted its ability to modulate lipid metabolism, offer protection in models of acute kidney injury, and exert anti-inflammatory and anti-fibrotic effects in tissues like the heart and lungs. medicalantiaging.comnih.govresearchgate.net This expanded focus suggests that Hexarelin's biological activities are far more diverse than originally conceived, involving complex cellular mechanisms such as the regulation of autophagy and the inhibition of apoptosis. corepeptides.compeptidesciences.com

| Area of Research | Observed Effect in Preclinical/Clinical Studies | Key Research Finding |

|---|---|---|

| Cardiology | Cardioprotection | Improves left ventricular ejection fraction (LVEF) and cardiac output; reduces cardiac fibrosis. medicalantiaging.comnih.govoup.com |

| Cardiology | Anti-Atherosclerosis | Reduces lipid buildup in macrophages and decreases atherosclerotic lesions. medicalantiaging.com |

| Nephrology | Renal Protection | Mitigates ischemia/reperfusion-induced acute kidney injury by reducing cell apoptosis. medicalantiaging.com |

| Metabolism | Lipid Regulation | Improves glucose/insulin (B600854) intolerance and decreases plasma/liver triglycerides in insulin-resistant models. researchgate.net |

| Pulmonology | Anti-fibrotic Effects | Reduces the development of lung fibrosis in models of acute lung injury. nih.gov |

| Oncology | Antiproliferative Effects | Inhibits cell proliferation in certain breast cancer cell lines in vitro. oup.com |

Eigenschaften

IUPAC Name |

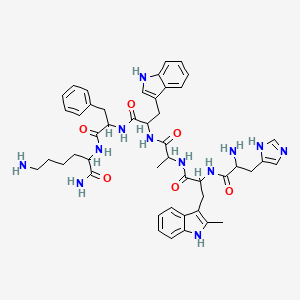

6-amino-2-[[2-[[2-[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(2-methyl-1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H58N12O6/c1-27-34(33-15-7-9-17-37(33)54-27)23-41(58-44(62)35(49)22-31-25-51-26-53-31)45(63)55-28(2)43(61)57-40(21-30-24-52-36-16-8-6-14-32(30)36)47(65)59-39(20-29-12-4-3-5-13-29)46(64)56-38(42(50)60)18-10-11-19-48/h3-9,12-17,24-26,28,35,38-41,52,54H,10-11,18-23,48-49H2,1-2H3,(H2,50,60)(H,51,53)(H,55,63)(H,56,64)(H,57,61)(H,58,62)(H,59,65) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWNMGKSNGWLOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CC(C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CN=CN6)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H58N12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90869906 | |

| Record name | Histidyl-2-methyltryptophylalanyltryptophylphenylalanyllysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

887.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanisms of Action of Hexarelin Acetate

Receptor Binding and Activation Profiles

Hexarelin (B1671829) Acetate's physiological effects are mediated through its binding to and activation of specific cell surface receptors. The primary targets identified to date are the Growth Hormone Secretagogue Receptor 1a (GHS-R1a) and the CD36 receptor. Furthermore, evidence suggests the existence of novel receptor subtypes that may also mediate some of Hexarelin's distinct actions.

Growth Hormone Secretagogue Receptor 1a (GHS-R1a) Interactions

Hexarelin is a potent agonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), a G-protein-coupled receptor predominantly expressed in the hypothalamus and pituitary gland. corepeptides.comnih.gov Its binding to this receptor mimics the action of the endogenous ligand, ghrelin, initiating a signaling cascade that results in the secretion of growth hormone. corepeptides.comlotilabs.com The interaction with GHS-R1a is fundamental to Hexarelin's role as a growth hormone secretagogue. uspeptideco.com Studies have shown that Hexarelin can upregulate the expression of its own receptor at both the pituitary and hypothalamic levels, an effect that appears to be age-dependent. nih.govkarger.com Specifically, in infant rats, Hexarelin treatment significantly increased pituitary and hypothalamic GHS-R1a mRNA levels, a response not observed in young adult rats. karger.com This upregulation of GHS-R1a expression by Hexarelin suggests a potential for modulating the sensitivity of the GH axis to stimulation. karger.com The positive inotropic effects of Hexarelin on cardiomyocytes are also mediated through GHS-R1a, and these effects can be blocked by GHS-R1a antagonists. researchgate.net

| Parameter | Observation | Reference |

|---|---|---|

| Receptor Type | Growth Hormone Secretagogue Receptor 1a (GHS-R1a) | corepeptides.comnih.gov |

| Endogenous Ligand | Ghrelin | corepeptides.comlotilabs.com |

| Effect of Hexarelin | Potent Agonist | uspeptideco.com |

| Primary Locations | Hypothalamus and Pituitary Gland | corepeptides.comnih.gov |

| Regulatory Effect | Upregulates GHS-R1a mRNA expression in an age-dependent manner | nih.govkarger.com |

CD36 Receptor Mediated Actions

Beyond its interaction with GHS-R1a, Hexarelin has been identified as a ligand for the scavenger receptor CD36. uspeptideco.comnih.govresearchgate.net This interaction is particularly significant in mediating the cardiovascular effects of Hexarelin, which are largely independent of GH secretion. nih.govresearchgate.net The binding of Hexarelin to CD36 receptors in cardiac tissue activates distinct cardioprotective mechanisms. uspeptideco.com For instance, Hexarelin's binding to CD36 has been shown to up-regulate sterol transporters and cholesterol efflux in macrophages, a process that could contribute to its anti-atherosclerotic properties. nih.govoup.com This action is associated with the transcriptional activation of peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govmdpi.com The interaction with CD36 is more specific for Hexarelin compared to other growth hormone-releasing peptides. mdpi.com

| Parameter | Observation | Reference |

|---|---|---|

| Receptor Type | CD36 (Scavenger Receptor) | uspeptideco.comnih.govresearchgate.net |

| Primary Function | Mediates GH-independent cardiovascular effects | nih.govresearchgate.net |

| Mechanism | Activates cardioprotective pathways | uspeptideco.com |

| Downstream Effects | Upregulates sterol transporters, enhances cholesterol efflux, activates PPARγ | nih.govoup.commdpi.com |

| Specificity | Binding is more specific for Hexarelin than other GHRPs | mdpi.com |

Intracellular Signaling Cascades Modulated by Hexarelin Acetate (B1210297)

Hexarelin Acetate's physiological effects are underpinned by its ability to influence multiple intracellular signaling pathways. Some studies indicate that hexarelin can modulate the activation of different intracellular pathways, including mitogen-activated protein kinases (MAPKs) and phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt), which can, in turn, indirectly affect intracellular calcium (Ca²⁺) concentrations. nih.gov Furthermore, research highlights its role in protecting cells from apoptosis by inhibiting nitric oxide synthesis and the release of reactive oxygen species (ROS), as well as modulating caspase activity. nih.gov

Intracellular calcium (Ca²⁺) is a vital second messenger that regulates a multitude of cellular functions. mdpi.com Hexarelin has been shown to influence Ca²⁺ homeostasis, particularly in cardiomyocytes. In studies using isolated adult rat ventricular myocytes, hexarelin produced a positive inotropic effect, which was associated with an increase in the amplitude of intracellular Ca²⁺ transients and the L-type Ca²⁺ current (ICa,L). nih.govbiorxiv.org This action contributes to its ability to enhance myocardial contractility. nih.gov

Furthermore, in a model of calcium paradox injury, where hearts are subjected to calcium deprivation followed by reperfusion, in vivo pretreatment with hexarelin for seven days protected the heart. researchgate.net This protective effect was attributed to the ability of cardiac myocytes to control intracellular Ca²⁺ gain and prevent cytoplasmic electrolytic unbalance, suggesting that hexarelin modifies myocardiocyte physiology to better handle calcium stress. researchgate.net

Mitogen-activated protein kinases (MAPKs) are a group of signaling proteins that regulate critical cellular responses, including growth, differentiation, and stress reactions. youtube.com The MAPK family includes key members such as extracellular signal-regulated kinase (ERK) and p38. nih.gov Research has demonstrated that Hexarelin can modulate MAPK pathways, particularly in the context of cellular stress. In a study involving Neuro-2A cells exposed to hydrogen peroxide (H₂O₂)-induced oxidative stress, the treatment led to cell death and an up-regulation of phosphorylated ERK (p-ERK) and phosphorylated p38 (p-p38). nih.gov The application of hexarelin was found to blunt this H₂O₂-induced up-regulation of MAPKs, showcasing a protective role by inhibiting these stress-activated pathways. nih.gov

| Cell Type | Condition | Effect of Hexarelin on MAPK Pathways | Outcome | Reference |

| Neuro-2A | H₂O₂-induced oxidative stress | Inhibited the phosphorylation of ERK and p38 | Neuroprotection, improved cell viability | nih.gov |

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and inhibits apoptosis. nih.govmdpi.com Hexarelin has been identified as an activator of this protective axis in neuronal cells. nih.govnih.gov In Neuro-2A cells subjected to oxidative stress, H₂O₂ induced a significant de-phosphorylation of Akt, which promotes the apoptotic pathway. nih.gov Treatment with hexarelin alongside H₂O₂ resulted in significantly increased Akt protein levels compared to cells treated with H₂O₂ alone, thereby mediating an anti-apoptotic action. nih.gov

Similarly, in an in vivo rat model of neonatal hypoxia-ischemia, hexarelin administration provided a neuroprotective effect. nih.gov This protective action was associated with a significant reduction in caspase-3 activity and an increased phosphorylation of both Akt and its downstream target, glycogen (B147801) synthase kinase-3β. nih.gov These findings underscore the importance of the PI3K/Akt pathway in mediating the cytoprotective effects of hexarelin. nih.govnih.gov

| Model System | Condition | Effect of Hexarelin on PI3K/Akt Axis | Outcome | Reference |

| Neuro-2A Cells | H₂O₂-induced oxidative stress | Increased p-Akt protein expression | Anti-apoptotic effect | nih.gov |

| Neonatal Rat Brain | Hypoxia-ischemia | Increased phosphorylation of Akt and GSK-3β | Neuroprotection, reduced brain damage | nih.gov |

The mammalian target of rapamycin (B549165) (mTOR) is a protein kinase that acts as a central regulator of cell growth, proliferation, and metabolism. nih.gov It is a key component of the mTORC1 complex, which is a primary downstream effector of the PI3K/Akt signaling pathway. Activation of PI3K/Akt typically leads to the activation, not suppression, of mTORC1 signaling. mdpi.com Research demonstrates that Hexarelin activates the upstream PI3K/Akt axis, which would be expected to stimulate mTOR activity. nih.govnih.gov The current scientific literature does not provide direct evidence to suggest that Hexarelin causes a suppression of the mTOR signaling pathway.

Protein Kinase C (PKC) is a family of signaling enzymes involved in controlling the function of other proteins through phosphorylation. The activation of PKC is a key mechanism in the cardiovascular effects of Hexarelin. nih.gov In isolated rat ventricular myocytes, the inhibitory effect of hexarelin on the transient outward potassium current (Ito) was completely reversed by PKC inhibitors. Furthermore, the activation of PKC by an activator mimicked the effect of hexarelin, and the subsequent addition of hexarelin produced no further effect, indicating that the signaling is mediated through PKC activation.

This PLC/PKC pathway is also responsible for hexarelin's positive inotropic effect on cardiomyocytes. nih.gov The hexarelin-induced increase in the L-type Ca²⁺ current was abolished by a PKC inhibitor, confirming that hexarelin activates the GHS-R1a receptor, leading to a PLC/PKC signaling cascade that ultimately enhances cardiomyocyte contractility. nih.gov

In addition to its interaction with the growth hormone secretagogue receptor (GHSR), Hexarelin's mechanism of action involves the activation of other receptor systems. In cultured cardiac fibroblasts, Hexarelin was found to inhibit Angiotensin II-induced proliferation and collagen synthesis. This anti-fibrotic effect was mediated through the activation of both GHSR and Adenosine A2R receptors. The inhibitory action of hexarelin on DNA synthesis in these cells was abolished by a specific Adenosine A2R antagonist, 3,7-dimethyl-l-propargylxanthine (DMPX), but not by an A1R antagonist. This indicates a functional interaction with the A2R receptor subtype is crucial for some of Hexarelin's cardiovascular effects.

Neuroendocrine System Interactions of Hexarelin Acetate

Hexarelin acetate, a synthetic hexapeptide, exerts significant influence over the neuroendocrine system, primarily through its potent secretagogue activity on the pituitary gland. Its mechanisms of action extend beyond simple growth hormone (GH) release, involving complex interactions within the hypothalamic-pituitary axis, interplay with the endogenous ghrelin system, and modulation of other neuropeptide systems. These interactions underscore the multifaceted neuroendocrine profile of this compound.

Hypothalamic-Pituitary Axis Modulation

Hexarelin acetate's primary effects are centered on the modulation of the hypothalamic-pituitary axis, the critical regulatory pathway for growth hormone secretion. It acts on specific receptors at both the hypothalamic and pituitary levels to stimulate the release of GH. nih.gov This dual-site action contributes to its potent efficacy. The integrity of the connections between the hypothalamus and the pituitary is crucial for Hexarelin to exert its full growth hormone-releasing potential. nih.gov Furthermore, Hexarelin has been shown to stimulate the hypothalamo-pituitary-adrenal (HPA) axis, likely through the stimulation of arginine vasopressin (AVP) release rather than corticotropin-releasing hormone (CRH). nih.gov

A hallmark of Hexarelin acetate's activity is its synergistic interaction with Growth Hormone-Releasing Hormone (GHRH). When administered concurrently, Hexarelin and GHRH produce a growth hormone response that is significantly greater than the additive effects of each compound given alone. nih.govnih.gov This synergy suggests that they act through at least partially different mechanisms to stimulate GH secretion. Research has shown that the peak GH secretion rate following the co-administration of Hexarelin and GHRH is significantly greater than the arithmetic sum of the responses to their individual administration. nih.gov However, this synergistic property may be diminished upon repeated administration. nih.gov

Table 1: Peak Growth Hormone (GH) Secretion Rates (Mean ± SEM)

| Treatment | Peak GH Secretion Rate (mU/l) |

| Hexarelin | > GHRH-(1-29)-NH2 |

| Hexarelin + GHRH-(1-29)-NH2 | Greatest response |

Note: Data derived from studies demonstrating the synergistic effects of Hexarelin and GHRH. nih.gov

Somatostatin (B550006) is a key inhibitory hormone that negatively regulates the secretion of growth hormone. Hexarelin acetate has demonstrated a notable resistance to the inhibitory effects of somatostatin, particularly when compared to GHRH. nih.govresearchgate.net While somatostatin can completely abolish the GH response to GHRH, it only blunts the response to Hexarelin. nih.gov This suggests that Hexarelin may act to antagonize somatostatin's inhibitory tone, either at the hypothalamic or pituitary level. researchgate.net The combination of Hexarelin and GHRH can induce a potent GH release even in the presence of a high-dose somatostatin infusion. nih.gov Furthermore, the withdrawal of a somatostatin infusion enhances the GH response to Hexarelin, which may be due to a simultaneous release of endogenous GHRH that then acts synergistically with Hexarelin. nih.gov

The pituitary's responsiveness to Hexarelin acetate is not static throughout life but exhibits significant age-dependent variations. The growth hormone response to Hexarelin is present in prepubertal children, increases dramatically during puberty, remains high in young adults, and then declines in the elderly to levels similar to those seen in prepubertal children. nih.gov In contrast, the prolactin-releasing activity of Hexarelin does not show significant age-related changes. nih.gov The ACTH response to Hexarelin also varies with age, being enhanced during puberty and showing a trend towards a further increase in the elderly compared to young adults. nih.gov

Table 2: Age-Related Variations in Hormonal Responses to Hexarelin (Area Under the Curve, Mean ± SEM)

| Age Group | GH Response (μg·min/L) | PRL Response (μg·min/L) | ACTH Response (pg·min/mL) |

| Prepubertal Children | 769.5 ± 122.2 | 512.1 ± 88.0 | 1356.6 ± 204.9 |

| Pubertal Children | 1960.2 ± 283.5 | 584.0 ± 106.0 | 2253.5 ± 242.8 |

| Young Adults | 1829.7 ± 243.1 | 554.9 ± 56.0 | 1258.1 ± 141.2 |

| Elderly | 951.1 ± 232.9 | 523.9 ± 59.6 | 1786.5 ± 340.1 |

Note: Data from a study investigating the age-dependent effects of Hexarelin administration. nih.gov

Interplay with the Endogenous Ghrelin System

Hexarelin is a synthetic agonist for the growth hormone secretagogue receptor 1a (GHSR-1a), which is also the endogenous receptor for ghrelin. pan.krakow.pl This shared receptor explains their similar activities in stimulating GH release. Ghrelin, often referred to as the "hunger hormone," also plays a significant role in regulating energy balance. The interaction of Hexarelin with the ghrelin receptor highlights its integration into the broader physiological network that governs both growth and metabolism. While both Hexarelin and ghrelin act on the same receptor, they can have different effects on other physiological processes, such as sleep. For instance, unlike ghrelin, which promotes slow-wave sleep, Hexarelin has been found to decrease it. nih.gov

Modulation of the Met-Enkephalin (B1676343) System

Recent research has uncovered an interaction between Hexarelin and the endogenous opioid system, specifically the Met-enkephalin system. pan.krakow.pl Met-enkephalin is an opioid peptide that plays a role in mitigating the stress response by modulating the hypothalamo-pituitary-adrenal axis. pan.krakow.pl A study in young lambs demonstrated that Hexarelin administration alone led to a decrease in cortisol levels, as well as reduced Met-enkephalin synthesis, release, and receptor binding in the hypothalamus. pan.krakow.pl When administered prior to a stressor (isolation), Hexarelin was found to potentiate the responses of opioid parameters to the stress. pan.krakow.pl These findings suggest that Hexarelin interacts with the Met-enkephalin system to modulate the stress response at both central and peripheral levels. pan.krakow.pl

Preclinical Physiological Effects of Hexarelin Acetate

Cardiovascular System Research

Hexarelin (B1671829) exhibits a range of cardiovascular effects that appear to be independent of its ability to stimulate growth hormone secretion. utahstories.com The presence of specific binding sites for hexarelin, such as the growth hormone secretagogue receptor (GHSR-1a) and the CD36 receptor, in cardiac and vascular tissues suggests direct cardiovascular actions. nih.govahajournals.org Research indicates that hexarelin's interaction with these receptors can initiate signaling cascades that influence cardiac function, myocardial structure, and vascular homeostasis. nih.gov

Ischemia/reperfusion (I/R) injury is a significant contributor to myocardial damage following events like a heart attack. nih.gov Preclinical studies have demonstrated that hexarelin acetate (B1210297) confers cardioprotection in models of I/R injury. nih.gov In rat hearts subjected to I/R, hexarelin treatment has been shown to improve the recovery of left ventricular pressure and reduce the increase in coronary resistance. nih.gov The protective mechanisms are multifaceted, involving the inhibition of cardiomyocyte apoptosis (programmed cell death) and the promotion of cell survival. nih.gov One identified pathway involves the modification of mitogen-activated protein kinase (MAPK) signaling. researchgate.net Furthermore, research in rat models indicates that hexarelin can protect cardiomyocytes from I/R injury by modulating the interleukin-1 (IL-1) signaling pathway through the activation of cardiac GHSR-1a receptors. medisearch.io These GH-independent actions highlight a direct protective effect on the heart muscle during the critical phase of reperfusion following an ischemic event. ahajournals.org

Table 1: Effects of Hexarelin on Ischemia/Reperfusion Injury in Animal Models

| Experimental Model | Key Findings | Reference |

|---|---|---|

| Isolated Perfused Rat Hearts | Reduced infarct size; Protection partly abolished by a protein kinase C inhibitor. | nih.gov |

| GH-deficient Rats | Pronounced protective effect against ischemic and post-ischemic ventricular dysfunction. | nih.gov |

| Zucker Rats | Counteracted ischemic heart damage; Improved recovery of left ventricular developed pressure. | nih.gov |

| Male Sprague Dawley Rats | Improved cardiac systolic function, decreased malondialdehyde production, and increased the number of surviving cardiomyocytes after I/R. | medisearch.io |

In experimental models of myocardial infarction (MI), hexarelin acetate has demonstrated significant cardioprotective and regenerative effects. nih.govresearchgate.net Studies using mouse models of MI have shown that hexarelin treatment preserves cardiac function and attenuates adverse remodeling. nih.govresearchgate.net

In a mouse model of MI induced by ligation of the left descending coronary artery, hexarelin administration resulted in a significant improvement in ejection fraction compared to a vehicle group at both 24 hours and 21 days post-MI. researchgate.net Specifically, at 21 days, the ejection fraction in the hexarelin-treated group was 49% versus 36% in the vehicle group. researchgate.net Similarly, in a rat model of experimental MI, hexarelin treatment for two weeks led to increased stroke volume, cardiac output, and a decrease in total peripheral resistance, comparable to the effects of exogenous growth hormone. oup.com

Furthermore, in ghrelin knockout mice, hexarelin treatment post-MI resulted in better heart function compared to ghrelin treatment, with a significantly greater percent fractional shortening. oup.com These findings suggest that hexarelin can improve hemodynamic parameters and preserve systolic function in the aftermath of a myocardial infarction. oup.comoup.com The beneficial effects are also associated with a reduction in markers of cardiomyocyte injury, such as troponin-I, and a decrease in inflammatory cytokines like IL-1β and TNF-α. nih.govresearchgate.net

Table 2: Hemodynamic and Functional Outcomes of Hexarelin Treatment in Myocardial Infarction Models

| Animal Model | Duration of Treatment | Key Outcomes | Reference |

|---|---|---|---|

| C57BL/6J Mice | 21 days | Improved ejection fraction (49% vs 36% in vehicle); Decreased LV mass. | researchgate.net |

| Male Sprague Dawley Rats | 2 weeks | Increased stroke volume and cardiac output; Decreased total peripheral resistance. | oup.com |

| Ghrelin Knockout Mice | 2 weeks | Smaller left ventricular end-diastolic dimension; Greater percent fractional shortening. | oup.com |

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix proteins like collagen, is a key contributor to pathological cardiac remodeling. physiology.org Preclinical research has identified hexarelin acetate as a potential agent for mitigating cardiac fibrosis. physiology.orgnih.gov In spontaneously hypertensive rats, a model of hypertensive heart disease, chronic hexarelin treatment for five weeks significantly reduced cardiac fibrosis. physiology.org This was evidenced by a decrease in both interstitial and perivascular myocardial collagen deposition and a reduction in myocardial hydroxyproline content, a marker of collagen levels. nih.govphysiology.org

The anti-fibrotic effects of hexarelin appear to be mediated through the regulation of collagen turnover. nih.gov Studies have shown that hexarelin can decrease the expression of collagen I and collagen III while increasing the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are enzymes responsible for degrading collagen. physiology.orgnih.gov Concurrently, hexarelin has been observed to decrease the expression of tissue inhibitor of metalloproteinase (TIMP)-1, a natural inhibitor of MMPs. researchgate.net In a mouse model of myocardial infarction, hexarelin treatment led to a significant decrease in interstitial collagen and collagen concentration, which was associated with a reduction in the expression of transforming growth factor-beta 1 (TGF-β1), a key pro-fibrotic cytokine, and an increase in the collagen-degrading enzyme MMP-13. nih.govresearchgate.netnih.gov

Pathological ventricular remodeling following cardiac injury, such as myocardial infarction or pressure overload, involves changes in the size, shape, and function of the heart, often leading to heart failure. nih.gov Hexarelin acetate has been shown to favorably influence this process in preclinical models. nih.govresearchgate.net

In a mouse model of MI, chronic hexarelin treatment resulted in a significant decrease in left ventricular (LV) mass, indicating an attenuation of hypertrophy. nih.govresearchgate.net This was accompanied by an improvement in LV function. nih.gov The mechanisms underlying these benefits include the suppression of neurohormonal activation and the inhibition of cardiomyocyte apoptosis. nih.gov Furthermore, hexarelin has been found to counteract hypertrophy by stimulating autophagy, a cellular process of degradation and recycling of damaged components, in cardiomyocytes. nuvamedacademy.compeptidesciences.com This effect is linked to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key regulator of cell growth. nuvamedacademy.com By mitigating fibrosis, reducing cardiomyocyte death, and preventing hypertrophy, hexarelin helps to preserve the heart's structure and function, thereby preventing adverse ventricular remodeling. nih.govnih.gov

Atherosclerosis, the hardening and narrowing of arteries due to plaque buildup, is a major underlying cause of cardiovascular disease. medisearch.ionih.gov Preclinical studies suggest that hexarelin acetate may have a protective role against the development of atherosclerosis. medisearch.ionih.gov In apolipoprotein E-deficient (ApoE-/-) mice, a common model for atherosclerosis research, treatment with hexarelin for three months attenuated the formation of atherosclerotic plaques and neointima. nih.gov

The anti-atherosclerotic effects of hexarelin are associated with improvements in lipid profiles and modulation of macrophage function. nih.gov In the ApoE-/- mouse model, hexarelin treatment led to a decrease in serum total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-c), while increasing high-density lipoprotein cholesterol (HDL-c). nih.gov Furthermore, hexarelin was found to suppress the uptake of oxidized low-density lipoprotein (ox-LDL) by macrophages, a critical step in the formation of foam cells and atherosclerotic plaques. nih.gov This effect is mediated, at least in part, by the inhibition of the LOX-1-NF-κB signaling pathway in macrophages. nih.gov Hexarelin has also been shown to enhance the expression of ATP-binding cassette transporters A1 and G1, which are involved in cholesterol efflux from macrophages, through a pathway involving the CD36 receptor and peroxisome proliferator-activated receptor-gamma (PPARγ). researchgate.netoup.com

Cardioprotective Mechanisms in Experimental Models of Cardiac Insult

Inhibition of Cardiomyocyte and Endothelial Cell Apoptosis

Hexarelin acetate has demonstrated significant anti-apoptotic effects in preclinical models, suggesting a protective role for cardiac and vascular cells. In studies involving neonatal rat cardiomyocytes, treatment with hexarelin was found to significantly decrease apoptosis and DNA fragmentation induced by angiotensin II, a neurohormonal factor implicated in heart failure. nih.govphysiology.org This intervention also led to an increase in myocyte viability. nih.govphysiology.org The underlying mechanisms for this protective effect appear to involve the modulation of key apoptotic regulatory proteins. Specifically, hexarelin has been shown to inhibit the increased caspase-3 activity and Bax expression prompted by angiotensin II, while simultaneously increasing the expression of the anti-apoptotic protein Bcl-2. nih.govphysiology.org

Table 1: Effects of Hexarelin on Apoptotic Markers in Cardiomyocytes

| Experimental Model | Inducing Agent | Effect of Hexarelin | Key Findings |

|---|---|---|---|

| Neonatal Rat Cardiomyocytes | Angiotensin II | Decreased Apoptosis | Inhibited caspase-3 activity and Bax expression; Increased Bcl-2 expression. nih.govphysiology.org |

| H9c2 Cardiomyocytes & Endothelial Cells | Doxorubicin | Inhibited Apoptosis | Promoted cell survival. nih.gov |

Reduction of Oxidative Stress in Cardiac Tissue

Preclinical studies suggest that hexarelin acetate may help mitigate oxidative stress in cardiac tissue, particularly in the context of ischemia-reperfusion injury. parkmagazineny.com While direct measurements of oxidative stress markers are not extensively detailed in all studies, the functional improvements observed in models of cardiac stress imply a role in combating oxidative damage. For instance, in diabetic cardiomyocytes, which are susceptible to increased oxidative stress, hexarelin treatment has been shown to restore the density of the transient outward potassium current (Ito). nih.gov The restoration of this current may be linked to an improvement in the antioxidant function within these cells. nih.gov

Furthermore, in models of hypoxic-ischemic injury, hexarelin has been observed to mitigate apoptosis induced by oxidative stress. utahstories.com This suggests that the peptide may interfere with the cellular pathways that are activated by reactive oxygen species, thereby protecting the cardiac cells from damage. utahstories.comparkmagazineny.com The ability of hexarelin to preserve myocardial function and cell viability under conditions known to generate high levels of oxidative stress points towards its potential as a cardioprotective agent that can bolster the heart's resilience against oxidative damage. utahstories.comnih.gov

Improvement of Cardiomyocyte Function in Diabetic Conditions

Hexarelin acetate has shown promise in ameliorating the cellular dysfunction characteristic of diabetic cardiomyopathy. In a streptozotocin (B1681764) (STZ)-induced diabetic rat model, in vivo treatment with hexarelin for two weeks led to significant improvements in the function of isolated cardiomyocytes. nih.govnih.gov Diabetic cardiomyocytes typically exhibit reduced cell contraction and relaxation, which is paralleled by a depression in the rise and fall of intracellular calcium transients. nih.govnih.gov Hexarelin treatment was found to reverse these changes, restoring both the mechanical and calcium-handling properties of the cells. nih.govnih.gov

The electrophysiological abnormalities seen in diabetic cardiomyocytes, such as a prolonged action potential duration and an increased transient outward potassium current (Ito) density, were also normalized by hexarelin treatment. nih.govnih.gov These functional improvements are associated with anti-apoptotic effects, as evidenced by favorable changes in the expression of Bax, Bcl-2, caspase-3, and caspase-9. nih.govnih.gov Furthermore, hexarelin treatment was observed to upregulate the expression of the growth hormone secretagogue receptor (GHS-R) in the ventricular myocardium of both diabetic and control rats, suggesting that an enhancement of this signaling pathway may contribute to the beneficial effects. nih.gov These findings indicate that hexarelin can improve cardiomyocyte function in diabetic conditions through the recovery of potassium currents, restoration of intracellular calcium homeostasis, and activation of anti-apoptotic signaling pathways. nih.govnih.gov

Table 2: Impact of Hexarelin on Cardiomyocyte Function in a Diabetic Rat Model

| Parameter | Observation in Diabetic Cardiomyocytes | Effect of Hexarelin Treatment |

|---|---|---|

| Cell Contraction & Relaxation | Reduced | Reversed the reduction nih.govnih.gov |

| [Ca2+]i Transients | Depressed rise and fall | Reversed the depression nih.govnih.gov |

| Action Potential Duration | Increased | Normalized the duration nih.govnih.gov |

| Transient Outward K+ Current (Ito) | Increased density | Normalized the density nih.govnih.gov |

| Apoptotic Signaling Proteins | Pro-apoptotic changes | Induced anti-apoptotic changes nih.govnih.gov |

Myocardial Contractility and Hemodynamic Dynamics

Induction of Positive Inotropic Effects

Hexarelin acetate has been shown to exert a direct, positive inotropic effect on the heart, enhancing myocardial contractility. oup.com This effect appears to be independent of growth hormone release. nih.gov In studies with healthy male volunteers, acute intravenous administration of hexarelin resulted in a significant increase in Left Ventricular Ejection Fraction (LVEF), a key indicator of cardiac pumping efficiency. nih.govnih.gov The LVEF was observed to increase from a baseline of 64.0 ± 1.5% to 70.7 ± 3.0% without significant alterations in mean blood pressure or heart rate. nih.govnih.gov This effect was short-lasting, becoming significant at 15 minutes, peaking at 30 minutes, and lasting for up to 60 minutes post-administration. nih.govnih.gov

Similar positive inotropic effects have been observed in patients with coronary artery disease. nih.gov In this population, acute hexarelin administration led to a rapid increase in LVEF, cardiac output, and cardiac index, alongside a reduction in wedge pressure. nih.gov In vitro studies on isolated adult rat ventricular myocytes have further elucidated the mechanism behind this effect. Hexarelin was found to increase the amplitude of intracellular Ca2+ transients and the L-type Ca2+ current, which are critical for cardiomyocyte contraction, through a protein kinase C signaling cascade. nih.govcreative-peptides.com This direct action on cardiomyocytes contributes to the enhanced contractility of the heart muscle. nih.govcreative-peptides.com

Modulation of Coronary Perfusion Pressure

Hexarelin has a notable effect on the coronary vasculature, specifically by modulating coronary perfusion pressure. In isolated perfused rat heart models (Langendorff system), hexarelin induced a dose-dependent increase in coronary perfusion pressure. ahajournals.orgahajournals.org This vasoconstrictive response is thought to be mediated through the CD36 receptor, which is expressed on the endothelial cells of the microvasculature. ahajournals.org The effect was absent in hearts from CD36-null mice and in spontaneously hypertensive rats that are genetically deficient in CD36, providing strong evidence for the role of this receptor. ahajournals.org

The increase in coronary resistance and perfusion pressure induced by hexarelin is significant, with one study noting a maximal increase of 120% in coronary perfusion pressure at a concentration of 30 μmol/L. ahajournals.org The signaling pathways involved in this vasoconstrictive effect appear to involve protein kinase C (PKC), as inhibitors of PKC like chelerythrine and bisindolylmaleimide I partially inhibited the hexarelin-induced vasoconstriction. ahajournals.org This modulation of coronary vascular tone represents a direct and significant cardiovascular action of hexarelin. ahajournals.orgahajournals.org

Impact on Cardiac Fibroblast Biology

Hexarelin acetate has demonstrated the ability to favorably impact cardiac fibroblast biology, which is crucial in the context of cardiac remodeling and fibrosis. nih.govphysiology.org In cultured cardiac fibroblasts from neonatal rats, hexarelin was found to inhibit proliferation and collagen synthesis induced by stimuli such as angiotensin II and fetal calf serum (FCS). nih.govuni.lu This anti-fibrotic effect is significant as the abnormal growth of cardiac fibroblasts is a key contributor to the pathophysiology of cardiac hypertrophy and remodeling. nih.govphysiology.org

The mechanisms underlying these effects involve the modulation of key signaling molecules. Hexarelin was shown to reduce the angiotensin II-induced upregulation of transforming growth factor-beta (TGF-β) mRNA expression and the release of active TGF-β1 from fibroblasts. nih.govphysiology.orguni.lu TGF-β is a potent pro-fibrotic cytokine, and its inhibition is a critical step in mitigating cardiac fibrosis. nih.gov The inhibitory actions of hexarelin on cardiac fibroblast DNA and collagen synthesis appear to be mediated through the activation of both the GHS receptor and the adenosine A2 receptor. nih.govphysiology.orguni.lu By suppressing the proliferation of cardiac fibroblasts and their synthesis of collagen, hexarelin may help to attenuate the development of cardiac fibrosis. nih.govphysiology.orgnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Hexarelin Acetate |

| Angiotensin II |

| Doxorubicin |

| Streptozotocin |

| Chelerythrine |

Inhibition of Cardiac Fibroblast Proliferation

Abnormal growth and proliferation of cardiac fibroblasts are critically involved in the pathophysiology of cardiac remodeling and hypertrophy. physiology.org Preclinical studies have demonstrated that Hexarelin can inhibit the proliferation of these cells. In a study utilizing cultured cardiac fibroblasts from neonatal rats, Angiotensin II (ANG II), a potent stimulator of cell growth, significantly increased the proliferation of these fibroblasts. uni.lu Treatment with Hexarelin was found to significantly inhibit this ANG II-induced proliferation. uni.lu

The inhibitory effect of Hexarelin on cardiac fibroblast proliferation is believed to be mediated through multiple pathways. Evidence suggests that Hexarelin's action involves the activation of both the growth hormone secretagogue receptor (GHSR) and the adenosine A2 receptor. physiology.orgnih.gov Furthermore, the anti-proliferative effect is associated with a reduction in the expression and release of Transforming Growth Factor-beta (TGF-β), a key profibrotic cytokine. physiology.orgnih.gov

| Experimental Model | Inducing Agent | Hexarelin Acetate Effect | Key Findings |

| Cultured neonatal rat cardiac fibroblasts | Angiotensin II (ANG II) | Inhibition of proliferation | Hexarelin significantly counteracted the proliferative effect of ANG II. uni.lu |

| Cultured neonatal rat cardiac fibroblasts | Fetal Calf Serum (FCS) and TGF-β1 | Inhibition of DNA synthesis | Hexarelin demonstrated a significant reduction in DNA synthesis induced by both FCS and TGF-β1. uni.lu |

Regulation of Cardiac Collagen Synthesis

Cardiac fibrosis is characterized by an excessive accumulation of collagen, which is synthesized by cardiac fibroblasts. Hexarelin has been shown to modulate this process. In spontaneously hypertensive rats, a model for hypertensive heart disease, long-term administration of Hexarelin was found to significantly decrease myocardial fibrosis. creative-peptides.com This was evidenced by a reduction in both interstitial and perivascular myocardial collagen deposition. creative-peptides.com

At the molecular level, Hexarelin treatment has been observed to decrease the mRNA and protein expression of collagen I and collagen III. creative-peptides.com The mechanism underlying this effect appears to be linked to the regulation of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), which are enzymes responsible for the degradation of extracellular matrix proteins, including collagen. medisearch.io Furthermore, in cultured cardiac fibroblasts, Hexarelin was shown to inhibit ANG II-induced collagen synthesis. uni.lu This effect was associated with a decrease in the expression and release of TGF-β, a potent stimulator of collagen production. physiology.org

| Experimental Model | Key Parameter Measured | Effect of Hexarelin Acetate | Associated Molecular Changes |

| Spontaneously hypertensive rats | Myocardial fibrosis | Significant decrease | Reduced interstitial and perivascular collagen deposition; decreased mRNA and protein expression of collagen I and III. creative-peptides.com |

| Cultured neonatal rat cardiac fibroblasts | Collagen synthesis | Inhibition of ANG II-induced synthesis | Reduced expression and release of TGF-β. physiology.orguni.lu |

| Cultured cardiac fibroblasts | DNA synthesis | Inhibition of TGF-β-induced synthesis | Hexarelin treatment markedly decreased DNA synthesis stimulated by TGF-β. creative-peptides.com |

Neuroprotection and Central Nervous System Research

Beyond its cardiovascular effects, Hexarelin Acetate has been explored for its potential neuroprotective properties in various experimental settings.

Anti-Apoptotic and Cell Survival Mechanisms in Neuronal Cell Lines

Apoptosis, or programmed cell death, plays a significant role in the pathophysiology of various neurodegenerative diseases. Research has indicated that Hexarelin can exert anti-apoptotic effects in neuronal cell lines. In studies using the Neuro-2A mouse neuroblastoma cell line, Hexarelin has been shown to protect against apoptosis induced by oxidative stress, such as that caused by hydrogen peroxide (H₂O₂). medisearch.ionih.gov

The anti-apoptotic mechanisms of Hexarelin are multifaceted and involve the modulation of key signaling pathways. It has been demonstrated to influence the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, both of which are critical in regulating cell survival and death. nih.govnih.gov Specifically, Hexarelin has been found to increase the phosphorylation of Akt, a key pro-survival kinase. nih.gov Furthermore, Hexarelin can modulate the expression of proteins belonging to the BCL-2 family, which are central regulators of apoptosis, and can inhibit the activation of caspases, the executive enzymes of apoptosis. nih.govnih.gov

| Cell Line | Apoptotic Inducer | Effect of Hexarelin Acetate | Signaling Pathways Implicated |

| Neuro-2A (mouse neuroblastoma) | Hydrogen Peroxide (H₂O₂) | Inhibition of apoptosis, improved cell viability | Modulation of MAPK and PI3K/Akt pathways; reduced caspase-3 activation. nih.govmdpi.com |

| SH-SY5Y SOD1G93A (human neuroblastoma expressing mutated SOD1) | Hydrogen Peroxide (H₂O₂) | Protection from cytotoxicity, reduction of DNA damage | Potentiation of MAPKs and PI3K/Akt survival pathways. nih.gov |

Attenuation of Oxidative Stress in Neural Tissues

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a key contributor to neuronal damage in many neurological disorders. nih.gov Preclinical studies suggest that Hexarelin may help to mitigate oxidative stress in neural tissues.

In vitro experiments have shown that Hexarelin can protect neuronal cells from damage induced by oxidative agents like hydrogen peroxide. nih.gov This protective effect is associated with a reduction in the release of nitric oxide (NO), a molecule that can contribute to oxidative damage at high concentrations. nih.gov The ability of Hexarelin to blunt the inflammatory processes that are often associated with neurodegenerative conditions and stroke may also contribute to its antioxidant effects by modulating the release of pro-inflammatory mediators, including ROS. nih.gov

| Experimental Model | Oxidative Stressor | Effect of Hexarelin Acetate | Observed Mechanisms |

| Neuro-2A cell line | Hydrogen Peroxide (H₂O₂) | Reduced extracellular nitrite (NO₂⁻) release | Suggests a presumptive antioxidant mechanism. nih.gov |

| SH-SY5Y SOD1G93A cell line | Hydrogen Peroxide (H₂O₂) | Protection against cytotoxicity | Inhibition of apoptotic mechanisms induced by oxidative stress. nih.gov |

Mitigation of Brain Injury in Experimental Models

The potential neuroprotective effects of Hexarelin have also been investigated in in vivo models of brain injury.

Significant reductions in injury were observed in specific brain regions, including the cerebral cortex, hippocampus, and thalamus. nih.govmdpi.com This neuroprotective effect was accompanied by a significant reduction in the activity of caspase-3, a key executioner enzyme in apoptosis. nih.gov Furthermore, the protective action of Hexarelin was associated with an increased phosphorylation of Akt and glycogen (B147801) synthase kinase-3beta, indicating the involvement of the Akt signaling pathway in mediating these neuroprotective effects. nih.govoup.com

| Experimental Model | Brain Regions Protected | Reduction in Brain Damage | Associated Molecular Changes |

| Neonatal rat model of hypoxia-ischemia | Cerebral cortex, hippocampus, thalamus | 39% overall reduction | Significant reduction of caspase-3 activity; increased phosphorylation of Akt and glycogen synthase kinase-3beta. nih.gov |

Differential Modulation of Caspase Activity and Bcl-2 Family Proteins

Hexarelin acetate has demonstrated a significant capacity to modulate the intricate pathways of apoptosis, primarily through its influence on caspase activity and the Bcl-2 family of proteins. In preclinical models, hexarelin has been observed to exert anti-apoptotic effects by altering the expression of key regulatory molecules within these pathways.

Research has shown that hexarelin can downregulate the expression of pro-apoptotic genes. nih.gov Specifically, it has been found to reduce the levels of Caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov Furthermore, hexarelin has been shown to decrease the expression of Bax and Bad, which are pro-apoptotic members of the Bcl-2 family. nih.gov In contrast, it upregulates the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards survival. nih.gov

In a study involving a human neuroblastoma cell line, hexarelin treatment was found to significantly reduce the activation of caspase-3 and caspase-7, further confirming its anti-apoptotic properties. behemothlabz.com The modulation of the Bax/Bcl-2 ratio is a critical determinant of cell fate, and hexarelin has been shown to decrease this ratio, indicating a protective effect against apoptosis. nih.gov This modulation of caspase and Bcl-2 family proteins suggests a potential mechanism by which hexarelin protects cells from programmed cell death in various preclinical models of cellular stress and injury. nih.govresearchgate.net

| Apoptotic Marker | Effect of Hexarelin Acetate | Reference |

|---|---|---|

| Caspase-3 | Downregulation/Reduced Activation | nih.govbehemothlabz.com |

| Caspase-7 | Reduced Activation | behemothlabz.com |

| Bax | Downregulation | nih.gov |

| Bad | Downregulation | nih.gov |

| Bcl-2 | Upregulation | nih.gov |

| Bax/Bcl-2 Ratio | Decrease | nih.gov |

Investigation of Neurotrophic and Neurogenic Potentials

Preclinical studies have illuminated the neurotrophic and neurogenic potential of hexarelin acetate, suggesting its role in promoting neuronal health and regeneration. Research has demonstrated that hexarelin can exert neuroprotective effects in various models of neuronal injury. nanotechproject.org

One of the key findings is the ability of hexarelin to stimulate neurogenesis. In a mouse model, hexarelin was shown to significantly increase the number of proliferating cells in the granule cell layer of the hippocampus, a critical region for learning and memory. nih.gov This suggests a potential for hexarelin to restore the pool of progenitor cells. nih.gov Furthermore, hexarelin has been observed to stimulate the proliferation of adult hippocampal progenitors. nih.gov

In addition to promoting the birth of new neurons, hexarelin also exhibits protective effects on existing neurons. It has been shown to protect against apoptosis and necrosis in neuronal cell lines. nih.gov In a rat model of neonatal hypoxia-ischemia, hexarelin treatment was found to reduce brain damage by 39% and significantly lessen injury in the cerebral cortex, hippocampus, and thalamus. nanotechproject.org These neuroprotective actions are associated with a reduction in caspase-3 activity and an increased phosphorylation of Akt and glycogen synthase kinase-3beta, key molecules in cell survival pathways. nanotechproject.org The potential of hexarelin and similar growth hormone secretagogues as antioxidants and neuroprotective agents is an active area of investigation, particularly for neurodegenerative conditions. behemothlabz.com

Influence on Sleep Architecture and Associated Neuroendocrine Secretions

Hexarelin acetate has been found to exert a notable influence on sleep architecture and the secretion of several neuroendocrine hormones. Studies in healthy volunteers have shown that the administration of hexarelin can lead to a significant decrease in slow-wave sleep, specifically stage 4 sleep, particularly during the first half of the night. nih.gov This is accompanied by a reduction in EEG delta power throughout the night. nih.gov

Concurrently with its effects on sleep, hexarelin stimulates the secretion of a number of hormones. It is a potent secretagogue of growth hormone (GH), and its administration leads to a significant increase in nocturnal GH concentrations. nih.gov Beyond its effects on the somatotropic axis, hexarelin also influences the hypothalamic-pituitary-adrenal (HPA) axis and prolactin (PRL) secretion.

Repetitive administration of hexarelin during the night has been shown to significantly increase the concentrations of adrenocorticotropic hormone (ACTH) and cortisol during the first half of the night. nih.gov Similarly, prolactin levels are also significantly elevated throughout the night following hexarelin administration. nih.gov The effects of hexarelin on GH, PRL, and cortisol release have been demonstrated to be dose-dependent. nih.gov

| Parameter | Effect of Hexarelin Acetate | Reference |

|---|---|---|

| Slow-Wave Sleep (Stage 4) | Decrease | nih.gov |

| EEG Delta Power | Decrease | nih.gov |

| Growth Hormone (GH) | Increase | nih.gov |

| Adrenocorticotropic Hormone (ACTH) | Increase | nih.gov |

| Cortisol | Increase | nih.gov |

| Prolactin (PRL) | Increase | nih.gov |

Musculoskeletal and Metabolic System Research

Muscle Tissue Preservation and Regeneration

Hexarelin acetate has been investigated for its potential role in the preservation and regeneration of muscle tissue, particularly in conditions associated with muscle wasting, such as cachexia. Preclinical studies suggest that hexarelin may offer protective effects on skeletal muscle.

In models of chemotherapy-induced cachexia, hexarelin has demonstrated the ability to counteract muscle wasting. medicalantiaging.com Research has explored its impact on muscle wasting, indicating a potential therapeutic versatility for this compound. medicalantiaging.com The anabolic effects of hexarelin on skeletal muscles are thought to be partially mediated through its ability to stimulate the release of growth hormone. nih.gov This increase in circulating GH can lead to a rise in Insulin-Like Growth Factor-1 (IGF-1) from the liver, which is a primary mediator of muscle growth in response to GH stimulation. particlepeptides.com The effects of hexarelin on muscle include the potential for increased strength, the growth of new muscle fibers, and an increase in the size of existing muscle fibers. particlepeptides.com

Safeguarding of Skeletal Muscle Function

Beyond its effects on muscle mass, hexarelin acetate has been studied for its capacity to safeguard skeletal muscle function. In a rat model of cisplatin-induced cachexia, where muscle function is compromised, hexarelin has shown promise. nih.gov

Interestingly, while some growth hormone secretagogues have been shown to improve lean body mass in cachectic patients, a significant improvement in muscle function, such as handgrip strength, has not always been observed. nih.gov However, in preclinical studies, both hexarelin and a related compound, JMV2894, have been shown to partially prevent the reduction in muscle force induced by cisplatin administration in rats. nih.gov The preservation of muscle function is thought to be linked to the prevention of alterations in calcium homeostasis and mitochondrial dysfunction within the muscle cells. nih.gov

Protection Against Mitochondrial Damage in Muscle Cells

A key aspect of hexarelin acetate's protective effects on skeletal muscle appears to be its ability to mitigate mitochondrial damage. In a rat model of cisplatin-induced cachexia, which is associated with significant mitochondrial dysfunction, hexarelin has been shown to antagonize these detrimental effects. nih.govnih.gov

Cisplatin treatment has been found to cause a decrease in mitochondrial biogenesis, mitochondrial mass, and alterations in mitochondrial dynamics, along with enhanced production of reactive oxygen species (ROS). nih.govnih.gov Hexarelin administration has been shown to counteract these chemotherapy-induced impairments. nih.govnih.gov Specifically, hexarelin helps to restore parameters related to mitochondrial biogenesis and mass. nih.gov This protective effect on mitochondria is considered a key mechanism underlying the beneficial effects of hexarelin on skeletal muscle, suggesting that targeting mitochondrial dysfunction could be a promising strategy for limiting muscle wasting. nih.govnih.gov Hexarelin and other growth hormone secretagogues have been shown to exert cytoprotective effects at the mitochondrial level in skeletal muscle. nih.gov

| Parameter | Effect of Hexarelin Acetate | Reference |

|---|---|---|

| Muscle Force Reduction | Partial Prevention | nih.gov |

| Mitochondrial Biogenesis | Restoration | nih.gov |

| Mitochondrial Mass | Restoration | nih.gov |

| Reactive Oxygen Species (ROS) Production | Reduction | nih.gov |

Enhancement of Lean Body Mass Recovery

Preclinical research indicates that Hexarelin Acetate can correct abnormalities in body composition by increasing lean mass. nih.govnih.gov In a 12-day study involving non-obese, insulin-resistant male MKR mice, treatment with Hexarelin resulted in a significant 3.3% increase in lean mass compared to vehicle-treated controls. nih.gov This alteration in body composition occurred alongside a decrease in fat mass, suggesting a role for the peptide in promoting a leaner phenotype. nih.govnih.gov This effect on lean body mass is a component of its broader impact on improving body composition. revolutionhealth.org

Modulation of Lipid and Glucose Metabolism

Hexarelin Acetate has been shown in preclinical models to exert beneficial effects on both lipid and glucose metabolism, primarily through pathways involving the CD36 receptor and peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.govnih.govuow.edu.au

Studies in non-obese, insulin-resistant mice have demonstrated that Hexarelin treatment can significantly improve glucose and insulin (B600854) tolerance. nih.govnih.gov After eight days of treatment, a glucose tolerance test (GTT) showed improved glucose excursions and a reduction in the area under the curve (AUC) for glucose. nih.govresearchgate.net Furthermore, an insulin tolerance test (ITT) performed on day 11 revealed a significant reduction in glucose levels in response to insulin injection. nih.govresearchgate.net In streptozotocin-induced diabetic rats, Hexarelin treatment also partially restored the impaired glucose response. mdpi.com The mechanisms for these improvements may be linked to enhanced lipid metabolism, activation of PPAR-γ, and potentially increased insulin sensitivity. nih.govuow.edu.aumdpi.com

| Metabolic Parameter | Model | Treatment Duration | Observed Effect | Significance |

|---|---|---|---|---|

| Glucose Tolerance (GTT) | MKR Mice | 8 Days | Improved glucose excursions; Reduced AUC | P = 0.0423 nih.govresearchgate.net |

| Insulin Tolerance (ITT) | MKR Mice | 11 Days | Significant reduction of glucose levels | P = 0.0105 nih.govresearchgate.net |

| Glucose Response | STZ-Diabetic Rats | Not Specified | Partially restored impaired response | mdpi.com |

Hexarelin has demonstrated the ability to regulate lipid profiles in preclinical settings. nih.gov In insulin-resistant MKR mice, which exhibit hyperlipidemia and fatty liver, a 12-day course of Hexarelin treatment led to a significant 28% reduction in plasma triglycerides and a 32% reduction in liver triglycerides. nih.gov These effects are thought to be mediated through the modulation of genes related to fatty acid uptake and oxidation. nih.gov

| Lipid Parameter | Model | Treatment Duration | Percent Reduction | Significance |

|---|---|---|---|---|

| Plasma Triglycerides | MKR Mice | 12 Days | 28% | P = 0.0147 nih.gov |

| Liver Triglycerides | MKR Mice | 12 Days | 32% | P = 0.0112 nih.gov |

Hexarelin treatment has been associated with a correction of abnormal body composition, including a notable decrease in fat mass. nih.govnih.gov In the MKR mouse model, a 12-day treatment resulted in a 13% decrease in body fat. nih.gov Histological analysis of white adipose tissue from these mice showed that Hexarelin markedly reduced the average size of adipocytes by 11% compared to untreated controls. nih.gov This suggests a potential pro-differentiation effect on adipocytes, which could be linked to the activation of PPAR-γ. nih.govresearchgate.net The mechanism is believed to involve the CD36 receptor, which facilitates the entry of fatty acids into adipocytes. nih.gov

Food Intake Regulation and Orexigenic Properties

Hexarelin, similar to the endogenous hormone ghrelin, exhibits orexigenic (appetite-stimulating) properties. researchgate.nete-dmj.org This effect is mediated through its interaction with the growth hormone secretagogue receptor (GHSR-1a). mdpi.comnih.gov

The appetite-stimulating effects of Hexarelin are primarily driven by its action on the hypothalamus, a key brain region for regulating energy homeostasis. e-dmj.orgnih.gov By binding to the GHSR-1a, Hexarelin mimics the action of ghrelin, the body's natural "hunger hormone". e-dmj.orgnih.gov This interaction in the hypothalamus, particularly within the arcuate nucleus, triggers a cascade of neural signals that promote food intake. e-dmj.org The arcuate nucleus contains two main populations of neurons involved in appetite: one that expresses orexigenic neuropeptides (like Neuropeptide Y) and another that expresses anorexigenic neuropeptides (like pro-opiomelanocortin). e-dmj.org Ghrelin and its mimetics like Hexarelin are understood to activate the orexigenic neurons, thereby stimulating the sensation of hunger. nih.gov Despite significantly increasing food intake in preclinical models, chronic Hexarelin treatment did not lead to changes in total body weight in some studies. researchgate.netnih.gov

Interaction with Neuropeptide Y (NPY) System

As a synthetic agonist of the ghrelin receptor (growth hormone secretagogue receptor-1a or GHS-R1a), Hexarelin Acetate's effects on appetite are understood to be mediated through pathways similar to those of endogenous ghrelin. The orexigenic (appetite-stimulating) effect of ghrelin is mediated by the activation of Neuropeptide Y (NPY) and Agouti-Related Peptide (AgRP) neurons located in the arcuate nucleus of the hypothalamus. nih.gov Ghrelin's binding to GHS-R1a on these neurons triggers the release of NPY and AgRP, which are potent stimulators of food intake. nih.gov This signaling cascade is a central mechanism for regulating hunger. Therefore, Hexarelin's interaction with the NPY system is a key component of its physiological function related to appetite and energy balance.

Conflicting Findings on Appetite Stimulation

Research has demonstrated that Hexarelin possesses a potent and long-lasting orexigenic (appetite-stimulating) effect. In preclinical studies involving both young (3-month-old) and old (24-month-old) rats, daily administration of Hexarelin was found to maintain a persistent and significant stimulation of food intake over an 8-week treatment period. nih.gov A dose-response study identified that a dose of 80 μg/kg reproducibly achieved the maximal stimulation of food consumption in both age groups. nih.gov

Effects of Long-Term Hexarelin Administration on Feeding Behavior in Rats nih.gov

| Parameter | Observation in Young Rats (3-month-old) | Observation in Old Rats (24-month-old) |

|---|---|---|

| Food Intake | Persistently and significantly stimulated | Persistently and significantly stimulated |

| Body Weight Gain | No significant effect | No significant effect |

| Duration of Orexigenic Action | Maintained throughout the 8-week treatment period |

Bone Remodeling and Metabolism

Preclinical studies suggest that Hexarelin Acetate can influence bone remodeling, the physiological process of bone resorption (breakdown) and formation. This effect appears to be influenced by the endocrine environment, particularly the presence of sex hormones. In a study using mature male rats, Hexarelin demonstrated a protective effect against bone loss induced by gonadectomy (an osteopenic model). nih.gov The compound was found to counteract the decrease in bone mineral density (BMD) in the femoral metaphysis and lumbar vertebrae caused by androgen deficiency. nih.gov

Conversely, research in middle-aged female rats indicated different outcomes depending on the estrogen milieu. nih.gov In intact female rats, chronic Hexarelin treatment increased bone mineral content (BMC) at the lumbar vertebrae. nih.gov However, in ovariectomized (OVX) rats, a model for postmenopausal bone loss, Hexarelin did not prevent the OVX-induced vertebral bone loss, nor did it alter the increase in bone turnover markers. nih.gov Interestingly, in these OVX rats, Hexarelin did lead to a significant increase in BMC at the femoral mid-diaphyses, suggesting a site-specific effect modulated by estrogen levels. nih.gov

Effects on Markers of Bone Resorption

Hexarelin Acetate has been shown to directly impact biochemical markers of bone resorption, which are primarily degradation products of type 1 collagen. medscape.com In a study on intact mature male rats, a 30-day treatment with Hexarelin significantly decreased the urinary excretion of lysylpyridinoline (LP) and hydroxylysylpyridinoline (HP), which are established markers of bone resorption. nih.gov

In gonadectomized (GDX) male rats, which exhibit increased bone turnover, Hexarelin completely prevented the significant rise in urinary LP and HP excretion that is typically caused by androgen deficiency. nih.gov This finding indicates a potent anti-resorptive action. In contrast, a study in ovariectomized (OVX) female rats found that Hexarelin did not modify the OVX-induced increase in urinary deoxypyridinoline (Dpd), another marker of bone resorption. nih.gov This discrepancy suggests that Hexarelin's ability to inhibit bone resorption may be dependent on the hormonal status of the subject.

Effect of Hexarelin on Bone Resorption Markers in Male Rats nih.gov

| Group | Bone Resorption Marker | Effect of Hexarelin Acetate |

|---|---|---|

| Intact Male Rats | Lysylpyridinoline (LP) | -36.3% (P<0.05) at day 7 |

| Hydroxylysylpyridinoline (HP) | -22.8% (P<0.05) at day 7 | |

| Gonadectomized (GDX) Male Rats | Lysylpyridinoline (LP) | Completely prevented the significant increase (+143.8% in controls) |

| Hydroxylysylpyridinoline (HP) | Completely prevented the significant increase (+119.4% in controls) |

Pulmonary System Research

Modulation of Acute Lung Injury and Inflammatory Responses

Hexarelin Acetate has been investigated for its therapeutic potential in acute lung injury. In a murine model of Acute Respiratory Distress Syndrome (ARDS) induced by hydrochloric acid instillation, Hexarelin demonstrated significant protective effects. nih.govnih.govaboutscience.eu Treatment with Hexarelin led to a significant improvement in respiratory system compliance 24 hours after the initial lung injury. nih.govscienceopen.com

The compound was also found to modulate the acute inflammatory response characteristic of ARDS. nih.govnih.govaboutscience.eu Specifically, Hexarelin administration resulted in a reduction in the total number of immune cells in bronchoalveolar lavage (BAL) fluid. nih.govnih.govaboutscience.eu This was accompanied by a lower recruitment of neutrophils to the lungs compared to the vehicle-treated group. nih.govnih.govaboutscience.eu These findings suggest that Hexarelin can inhibit the early phase of the inflammatory cascade in this experimental model of ARDS. nih.govnih.gov

Attenuation of Lung Fibrosis Development

Beyond its effects on acute inflammation, Hexarelin has shown the ability to attenuate the development of subsequent lung fibrosis, a serious complication of ARDS. nih.govscienceopen.com In the same acid-induced lung injury model, mice that were observed for 14 days post-injury and treated with Hexarelin presented with significantly less pulmonary collagen deposition compared to control animals. nih.govnih.govaboutscience.eu

The reduction in fibrosis was quantified by measuring OH-proline levels, a key component and measure of collagen, which were significantly lower in the lungs of Hexarelin-treated mice. researchgate.net Histological analysis confirmed these biochemical findings, showing that the fibrotic areas in the lung tissue of treated mice were reduced. researchgate.net This anti-fibrotic effect suggests that by blunting the initial inflammatory injury, Hexarelin can mitigate the long-term structural remodeling of the lung that leads to fibrosis. nih.govnih.gov

Summary of Hexarelin's Effects in a Murine Model of Acute Lung Injury nih.govnih.govaboutscience.euresearchgate.net

| Parameter | Time Point | Effect of Hexarelin Treatment |

|---|---|---|

| Lung Compliance | 24 Hours | Significant improvement |

| Total Immune Cells in BAL | 24 Hours | Significant reduction |

| Neutrophil Recruitment in BAL | 24 Hours | Lowered recruitment |

| Pulmonary Collagen Deposition (Fibrosis) | 14 Days | Significantly less deposition |

| OH-Proline Content (Collagen Marker) | 14 Days | Significantly reduced |

Potential Interactions with the Angiotensin-Converting Enzyme (ACE) System

Preclinical research suggests that Hexarelin acetate may exert some of its physiological effects through interaction with the angiotensin-converting enzyme (ACE) system. nih.gov The ACE system is a critical regulator of cardiovascular and fibrotic processes, primarily through the production of angiotensin II, a potent vasoconstrictor and pro-fibrotic molecule.

Studies have indicated that Hexarelin and other synthetic growth hormone secretagogues (GHS) can inhibit the activity of ACE. nih.gov This inhibition is thought to contribute to the cardioprotective effects observed with Hexarelin administration in preclinical models. nih.gov By modulating ACE activity, Hexarelin may reduce the synthesis of angiotensin II, which in turn can lead to a decrease in pathological processes such as fibrosis. nih.gov

Evidence for this interaction has been observed in various tissues. For instance, in experimental models of myocardial infarction, Hexarelin has been shown to reduce cardiac fibrosis. nih.gov Similarly, in a murine model of HCl-induced acute respiratory distress syndrome (ARDS), Hexarelin treatment was associated with a reduction in pulmonary collagen deposition, suggesting an anti-fibrotic effect in the lungs as well. nih.gov These anti-inflammatory and antifibrotic effects are consistent with the potential for Hexarelin to interfere with the renin-angiotensin-aldosterone system (RAAS). nih.gov

Furthermore, in vitro studies have demonstrated that Hexarelin can protect cardiomyocytes from apoptosis induced by angiotensin II. nih.gov This suggests a direct cellular-level interaction where Hexarelin counteracts the detrimental effects of angiotensin II on heart muscle cells.

The potential of Hexarelin to modulate the ACE system and mitigate angiotensin II-mediated pathology is a significant area of preclinical investigation. These findings highlight a mechanism of action for Hexarelin that extends beyond its growth hormone-releasing properties and positions it as a potential modulator of cardiovascular and fibrotic diseases. nih.govnih.gov

Structure Activity Relationships of Hexarelin Acetate and Its Analogs

Comparative Analysis with Other Growth Hormone Releasing Peptides

Hexarelin (B1671829) belongs to a family of synthetic peptides known as Growth Hormone Releasing Peptides (GHRPs). nih.gov Its activity and functional profile are best understood through comparison with the endogenous ligand for the GHS receptor, ghrelin, and with other well-known synthetic analogs like GHRP-6 and GHRP-2.

Hexarelin and ghrelin both act as agonists for the growth hormone secretagogue receptor type 1a (GHS-R1a), which is predominantly found in the hypothalamus and pituitary gland. mdpi.com Despite binding to the same primary receptor to stimulate GH release, they exhibit notable differences.

Potency : Both ghrelin and Hexarelin are potent GH secretagogues. Studies in humans have shown that ghrelin exerts a very strong stimulatory effect on GH secretion, with some research indicating it releases more GH than Hexarelin at the same dose. researchgate.net Conversely, other findings suggest Hexarelin is one of the most potent peptidyl GHSs available. sci-hub.stnih.gov This indicates that while both are highly potent, their relative efficacy can vary. Ghrelin, as the natural ligand, is a powerful benchmark for the activity of synthetic GHSs like Hexarelin. researchgate.net

Stability : A key advantage of Hexarelin over the natural peptide ghrelin is its enhanced chemical stability. mdpi.commedisearch.io Ghrelin is a 28-amino acid peptide with an n-octanoyl modification on its third serine residue, which is crucial for its biological activity but can be a point of metabolic instability. researchgate.net Hexarelin, a smaller and structurally distinct peptide, is designed for greater resistance to degradation, contributing to a longer half-life of approximately 70 minutes. particlepeptides.com

Functional Differences : The most significant functional divergence lies in their extra-endocrine effects. While both stimulate the release of prolactin, ACTH, and cortisol, ghrelin typically elicits a stronger response in this regard. researchgate.net A primary distinction is their effect on appetite; ghrelin is a well-known orexigenic hormone that potently stimulates hunger and food intake, whereas Hexarelin has a minimal impact on appetite. particlepeptides.comtryeden.com This is attributed to Hexarelin's inability to drastically increase ghrelin levels, which are responsible for hunger signaling. particlepeptides.com Furthermore, Hexarelin exhibits distinct cardiovascular effects not as prominently associated with ghrelin. It binds to a secondary receptor, CD36, which is found in cardiac tissue, mediating cardioprotective effects. mdpi.comtryeden.comlotilabs.com

Hexarelin is a direct analog of GHRP-6 and shares a close relationship with GHRP-2, another member of the GHRP family. nih.govnih.gov

Structural Distinctions : Hexarelin (His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2) is structurally very similar to GHRP-6 (His-D-Trp-Ala-Trp-D-Phe-Lys-NH2). lotilabs.comcorepeptides.com The critical difference is the methylation of the tryptophan residue at the second position in Hexarelin (D-2-methyl-Trp). particlepeptides.comnih.gov This seemingly minor modification is responsible for Hexarelin's increased stability and potency compared to GHRP-6. particlepeptides.com GHRP-2 (D-Ala-D-βNal-Ala-Trp-D-Phe-Lys-NH2) has a more distinct amino acid sequence compared to Hexarelin and GHRP-6. nih.gov